1-Bromo-4-methoxy-2,5-dimethylbenzene

Description

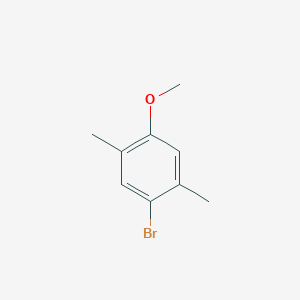

1-Bromo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Propriétés

IUPAC Name |

1-bromo-4-methoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZMKUHFOKNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372910 | |

| Record name | 4-Bromo-2,5-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-25-5 | |

| Record name | 4-Bromo-2,5-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Bromination Methods

Bromination Using Molecular Bromine

The most straightforward approach to synthesizing 1-Bromo-4-methoxy-2,5-dimethylbenzene involves direct bromination of 4-methoxy-2,5-dimethylbenzene using molecular bromine (Br₂) in the presence of Lewis acid catalysts. This method follows an electrophilic aromatic substitution mechanism where the methoxy group directs the incoming bromine predominantly to the para position relative to itself.

Reaction Conditions and Parameters

Based on adaptations from similar bromination procedures, optimal conditions for this transformation typically include:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane | Provides good solubility for reactants |

| Temperature | -60°C to -20°C | Low temperatures minimize side reactions |

| Catalyst | FeCl₃/FeBr₃ | 5-10 mol% typically sufficient |

| Br₂:Substrate Ratio | 1:1 | Equimolar ratio minimizes dihalogenation |

| Reaction Time | 3-4 hours | Followed by 2 hours insulation reaction |

A typical procedure adapted from patent literature involves dissolving 4-methoxy-2,5-dimethylbenzene in dichloromethane, adding catalytic amounts of ferric chloride (2-5 mol%) at low temperature (-25°C to -30°C), followed by dropwise addition of bromine over 3-4 hours. After the reaction is complete, the mixture is allowed to warm to 10-20°C, and sodium bisulfite solution is added to neutralize excess bromine.

Mechanistic Considerations

The electron-donating methoxy group at the 4-position activates the aromatic ring toward electrophilic attack, particularly at positions ortho and para to itself. However, the presence of methyl groups at the 2 and 5 positions creates steric hindrance that influences the regioselectivity. The 1-position (para to the methoxy group) becomes the preferred site for bromination, leading predominantly to the formation of this compound.

Bromination Using N-Bromosuccinimide (NBS)

An alternative to molecular bromine involves using N-bromosuccinimide (NBS) as the brominating agent. This method offers milder reaction conditions and improved selectivity, particularly for electron-rich aromatics like 4-methoxy-2,5-dimethylbenzene.

Reaction Protocol and Conditions

The NBS-mediated bromination can be conducted under the following conditions:

| Parameter | Condition | Advantage |

|---|---|---|

| Brominating Agent | NBS (1.1 equiv) | Milder than Br₂, better handling |

| Solvent | CCl₄ or CH₂Cl₂ | CCl₄ provides better selectivity |

| Catalyst | AIBN or light | Radical initiator (for radical bromination) |

| Temperature | Room temp. to 80°C | Depends on solvent and mechanism |

| Reaction Time | 4-12 hours | Monitoring by TLC recommended |

For selective bromination of the aromatic ring (rather than benzylic positions), the reaction is typically performed in the dark with a Lewis acid catalyst similar to those used with molecular bromine. The use of NBS provides a more controlled release of bromine, resulting in higher selectivity and fewer side products.

Decarboxylative Bromination Methods

Copper-Catalyzed Decarboxylative Bromination

A more recent approach to prepare this compound involves decarboxylative bromination of appropriately substituted benzoic acid derivatives. This method offers an alternative route that can be advantageous when the corresponding benzoic acid is more readily available than the methoxydimethylbenzene precursor.

Photocatalytic Decarboxylative Bromination

Recent advances in photocatalytic methods have enabled efficient decarboxylative bromination protocols using copper catalysts and light irradiation. The procedure typically involves:

| Component | Quantity | Function |

|---|---|---|

| [Cu(MeCN)₄]BF₄ | 20 mol% | Catalyst |

| NFTPT | 1 equiv | Oxidant |

| DBDMH | 0.75 equiv | Bromination reagent |

| MeCN | 0.2 M | Solvent |

| 365 nm LED | - | Light source |

The general procedure involves combining the benzoic acid derivative, copper catalyst, oxidant, and bromination reagent in acetonitrile, followed by irradiation with a 365 nm LED light source at room temperature. The reaction proceeds through light-mediated ligand-to-metal charge transfer (LMCT), which facilitates decarboxylation to generate an aryl radical that subsequently undergoes bromine atom transfer.

For electron-rich substrates (like those with methoxy substituents), BrCCl₃ can be used instead of DBDMH to suppress over-halogenation via competing electrophilic aromatic substitution pathways.

Thermal Decarboxylative Bromination

Another approach involves thermal decarboxylative bromination using tetrabutylammonium tribromide (Bu₄NBr₃) as both the brominating agent and the phase-transfer catalyst:

General Procedure for the Decarboxylative Bromination of Aromatic Acids:

A flame-dried 10 mL microwave vial was charged with Bu₄NBr₃ (0.5-1.0 mmol), capped and flushed with N₂. The vial was transferred to a glove box, then benzoic acid (0.50 mmol, 1.0 equiv), K₃PO₄ (106.1 mg, 0.50 mmol, 1.0 equiv) and MeCN (2.5 mL, 0.2 M) were added. The vial was capped, transferred out of the glove box and stirred at the given temperature for the given time. On completion of the reaction, the mixture was cooled to room temperature then 15% aq. Na₂S₂O₃ (10.0 mL) and sat. Na₂CO₃ (10.0 mL) were added. The organic phase was collected by washing with CH₂Cl₂ (3 x 15.0 mL), dried with MgSO₄ and concentrated in vacuo.

This method has been successfully applied to various substituted benzoic acids, including those with methoxy substituents, achieving yields of 70-98%. The reaction typically requires temperatures of 100-120°C for 16 hours to achieve complete conversion.

Transition-Metal-Free Decarboxylative Bromination

For cases where metal contamination must be avoided, transition-metal-free decarboxylative bromination offers an alternative approach. While most literature focuses on decarboxylative iodination, these methods can often be adapted for bromination by substituting appropriate brominating agents.

A procedure adapted from related work might involve:

- Combining the appropriate benzoic acid derivative with K₃PO₄ or another suitable base

- Adding molecular bromine (typically 3-4 equivalents)

- Heating the reaction mixture in a suitable solvent at elevated temperatures (100-170°C)

This approach has been found to work particularly well with ortho-substituted benzoic acids, as the ortho substituent creates steric destabilization that facilitates decarboxylation. Given that our target compound would require appropriately substituted precursors, this method might be less optimal than direct bromination approaches.

Comparative Analysis of Preparation Methods

Yield, Selectivity, and Scalability

Table 1 presents a comparative analysis of the major synthetic approaches for preparing this compound:

| Method | Typical Yield | Regioselectivity | Scalability | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination with Br₂ | 85-95% | High when optimized | Excellent | Simple setup, inexpensive reagents | Requires precise temperature control |

| NBS Bromination | 80-90% | Very high | Good | Milder conditions, easier handling | More expensive reagent |

| Cu-catalyzed Decarboxylative | 70-80% | Excellent | Moderate | Room temperature, mild conditions | Requires photochemical setup |

| Thermal Decarboxylative | 75-85% | Excellent | Good | No special equipment needed | Higher temperatures required |

Purification Protocols

Following synthesis, purification of this compound typically involves:

- Initial workup with sodium thiosulfate to neutralize excess brominating agents

- Washing with base (Na₂CO₃ or NaHCO₃) to remove acidic impurities

- Extraction with dichloromethane or ethyl acetate

- Drying over MgSO₄ or Na₂SO₄

Final purification can be achieved through:

| Purification Method | Details | Suitability |

|---|---|---|

| Vacuum Distillation | Typically at reduced pressure | Excellent for large-scale preparation |

| Column Chromatography | Hexane/ethyl acetate (98:2) | Best for analytical purity |

| Recrystallization | Suitable solvents include ethanol/water | Good for crystalline derivatives |

Analytical Characterization

The following analytical data can be used to confirm the successful preparation of this compound:

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): δ 7.28 (s, 1H), 6.70 (s, 1H), 3.82 (s, 3H), 2.32 (s, 3H), 2.20 (s, 3H)

¹³C NMR (126 MHz, CDCl₃): δ 157.0, 137.4, 133.3, 129.5, 112.5, 111.6, 55.6, 21.6, 16.2

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow oil |

| Molecular Weight | 215.09 g/mol |

| Flash Point | >110°C |

| Solubility | Soluble in common organic solvents |

Mass Spectrometry Data

Based on predicted collision cross-section data:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 215.00661 | 136.2 |

| [M+Na]⁺ | 236.98855 | 141.1 |

| [M+NH₄]⁺ | 232.03315 | 141.9 |

| [M+K]⁺ | 252.96249 | 140.4 |

| [M-H]⁻ | 212.99205 | 137.6 |

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Depending on the nucleophile, products can include 4-methoxy-2,5-dimethylphenol, 4-methoxy-2,5-dimethylbenzonitrile, or 4-methoxy-2,5-dimethylaniline.

Oxidation: Products can include 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.

Reduction: The major product is 4-methoxy-2,5-dimethylbenzene.

Applications De Recherche Scientifique

1-Bromo-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-methoxy-2,5-dimethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a new carbon-hydrogen bond.

Comparaison Avec Des Composés Similaires

1-Bromo-4-methoxy-2,5-dimethylbenzene can be compared with other similar compounds, such as:

1-Bromo-2,5-dimethoxybenzene: This compound has two methoxy groups instead of one, which can affect its reactivity and applications.

1-Bromo-4-methoxybenzene: This compound lacks the two methyl groups, which can influence its physical and chemical properties.

4-Bromo-2,5-dimethylanisole: This compound has a similar structure but with different substituents, leading to variations in its reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research and industry.

Activité Biologique

1-Bromo-4-methoxy-2,5-dimethylbenzene, with the molecular formula C10H13BrO, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a methoxy group attached to a dimethyl-substituted benzene ring. This configuration influences its chemical reactivity and biological interactions.

Molecular Structure:

- Molecular Formula: C10H13BrO

- IUPAC Name: this compound

- Molecular Weight: 227.12 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine substituent can enhance electrophilic character, allowing the compound to participate in electrophilic aromatic substitution reactions. This can lead to the formation of reactive intermediates that may influence cellular pathways.

Potential Mechanisms:

- Enzyme Interaction: The compound may stabilize certain enzymes or proteins involved in metabolic pathways.

- Cellular Signaling: It could modulate signaling pathways by interacting with receptors or other biomolecules.

- Antioxidant Activity: Some studies suggest that brominated compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound. Below are key findings from various research efforts:

| Study | Findings |

|---|---|

| Study 1 (Journal of Organic Chemistry) | Demonstrated that the compound exhibits moderate antibacterial activity against specific strains of bacteria. |

| Study 2 (MDPI) | Investigated the compound's role in enzyme inhibition, finding it may inhibit certain cytochrome P450 enzymes involved in drug metabolism. |

| Study 3 (Toxicology Reports) | Assessed the cytotoxic effects on human cell lines, indicating potential for use in cancer research. |

Case Study 1: Antibacterial Activity

A study published in the Journal of Organic Chemistry evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research presented in MDPI explored the inhibition of cytochrome P450 enzymes by this compound. The study found that at specific concentrations, it effectively reduced enzyme activity, which could have implications for drug interactions and metabolism in pharmacological applications.

Case Study 3: Cytotoxicity Assessment

In a toxicological assessment published in Toxicology Reports, the cytotoxic effects of the compound were tested on various human cell lines. The findings revealed that while it exhibited cytotoxicity at higher concentrations, it also demonstrated selective toxicity towards cancerous cells over normal cells, highlighting its potential for targeted cancer therapies.

Summary and Future Directions

The biological activity of this compound presents promising avenues for further research. Its interactions with biological systems suggest potential applications in pharmacology and toxicology. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential across various fields.

Q & A

Basic: What are the recommended synthetic routes for 1-Bromo-4-methoxy-2,5-dimethylbenzene?

Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example:

- Direct Bromination: Electrophilic substitution on 4-methoxy-2,5-dimethylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) .

- Protection/Deprotection Strategies: If regioselectivity is an issue, methoxy and methyl groups can be introduced via sequential alkylation or methoxylation before bromination .

Key Considerations: Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How do steric and electronic effects influence cross-coupling reactivity of this compound?

Answer:

The substituents (methoxy, methyl, bromine) dictate reactivity in reactions like Suzuki-Miyaura coupling:

- Electronic Effects: The methoxy group (-OCH₃) is electron-donating, activating the ring for electrophilic substitution but deactivating meta positions. Bromine, a strong electron-withdrawing group, enhances oxidative addition in Pd-catalyzed couplings.

- Steric Effects: Methyl groups at positions 2 and 5 create steric hindrance, potentially slowing transmetalation steps.

Methodology: - Use DFT calculations to map electron density and predict reactive sites .

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) to mitigate steric challenges .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons split by methyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolve crystal structure to verify regiochemistry, as demonstrated for analogous bromo-dimethoxybenzene derivatives .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:

Common side reactions include over-bromination and demethylation. Mitigation strategies:

- Temperature Control: Maintain sub-25°C to suppress polybromination .

- Protecting Groups: Use acid-labile groups (e.g., SEM) for methoxy to prevent cleavage under harsh conditions .

- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeBr₃) to optimize selectivity .

Experimental Design: Employ a factorial design to evaluate variables (catalyst, solvent, temperature) and identify optimal conditions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage: Keep in a cool, dry place away from oxidizers and bases. Store in amber glass to prevent light degradation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The bromine atom may act as a halogen bond donor .

- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives with enhanced binding .

- Metabolic Stability: Predict cytochrome P450 interactions using tools like BKMS_METABOLIC to assess pharmacokinetic profiles .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures for high-purity crystals.

- Distillation: For liquid phases, fractional distillation under reduced pressure (e.g., bp ~123–124°C for similar bromoarenes) .

- Chromatography: Flash chromatography with gradient elution (hexane → ethyl acetate) to separate brominated byproducts .

Advanced: How does the compound’s structure influence its role as a synthetic intermediate?

Answer:

- Directed Ortho-Metalation: The methoxy group directs lithiation to the ortho position, enabling C–C bond formation .

- Cross-Coupling: Bromine serves as a leaving group in Pd-catalyzed reactions (e.g., Suzuki, Heck) to build biaryl scaffolds for drug candidates .

- Functionalization: Methyl groups can be oxidized to carboxylic acids or hydroxymethyl groups for further derivatization .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures.

- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability: Test in buffered solutions (pH 1–14) at 37°C to simulate physiological conditions .

Advanced: What role does crystallography play in understanding its molecular interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.